
2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: is an organic compound characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as 5-(prop-1-en-2-yl)cyclohex-2-enone, using a chiral catalyst. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Another method involves the Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the prop-1-en-2-yl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone may involve large-scale asymmetric hydrogenation processes using chiral catalysts. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: can be compared with other similar compounds, such as:
(S)-5-(Prop-1-en-2-yl)cyclohex-2-enone: The enantiomer of the compound, which may have different biological activities and properties.
Cyclohex-2-enone: A simpler analog without the prop-1-en-2-yl group, used in various organic synthesis applications.
5-Methylcyclohex-2-enone: A structurally similar compound with a methyl group instead of the prop-1-en-2-yl group, used in different chemical reactions.
The uniqueness of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone lies in its specific structural features and the resulting properties, which make it valuable for various applications in research and industry.
Properties
CAS No. |
188567-99-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1 |
InChI Key |
KSEXSUIUOJGHPX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC=CC(=O)C1 |
Canonical SMILES |
CC(=C)C1CC=CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


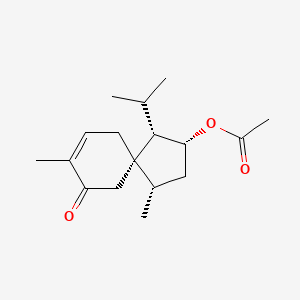
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
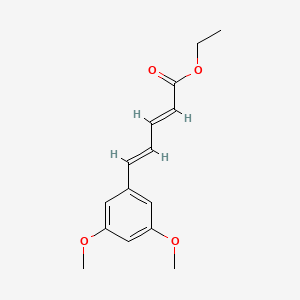
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
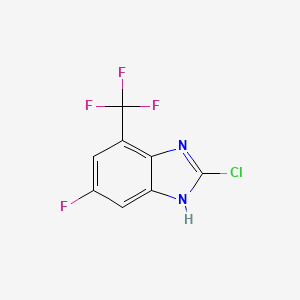
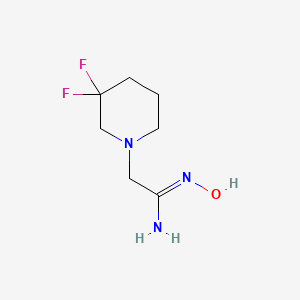
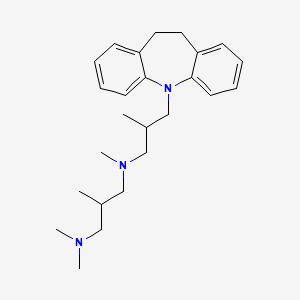
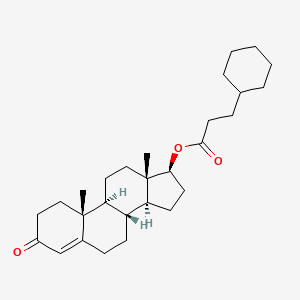
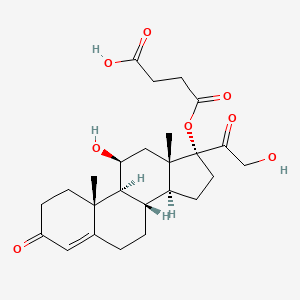
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
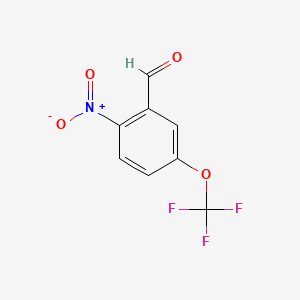
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
